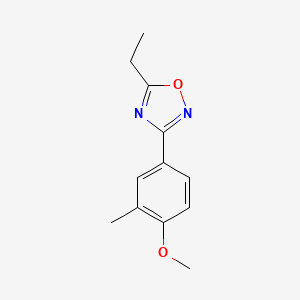
4,7-Dihydroxy-1H-indole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dihydroxy-1H-indole-3-carbonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 7, and a carbonyl chloride group at position 3 on the indole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-1H-indole-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 4,7-dihydroxyindole.
Chlorination: The indole derivative is reacted with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at position 3. This reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting indole derivative are chlorinated using thionyl chloride in industrial reactors.
Continuous Processing: The reaction mixture is continuously processed to separate and purify the desired product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4,7-Dihydroxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation Reactions: The hydroxyl groups at positions 4 and 7 can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Quinones: Formed by the oxidation of hydroxyl groups.
科学的研究の応用
4,7-Dihydroxy-1H-indole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dihydroxy-1H-indole-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
4,7-Dihydroxy-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4,7-Dihydroxy-1H-indole-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
4,7-Dihydroxy-1H-indole-3-acetyl chloride: Similar structure but with an acetyl chloride group instead of a carbonyl chloride group.
特性
CAS番号 |
78942-72-0 |
|---|---|
分子式 |
C9H6ClNO3 |
分子量 |
211.60 g/mol |
IUPAC名 |
4,7-dihydroxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(14)4-3-11-8-6(13)2-1-5(12)7(4)8/h1-3,11-13H |
InChIキー |
ZMDITXFRBQJQGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)C(=CN2)C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


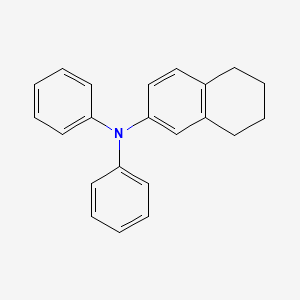
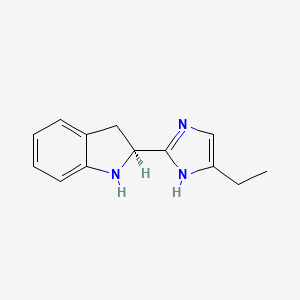
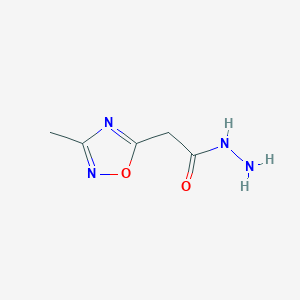

![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
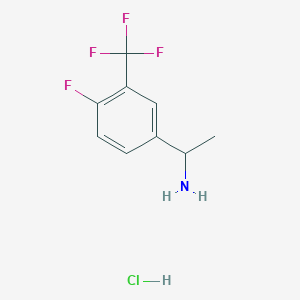
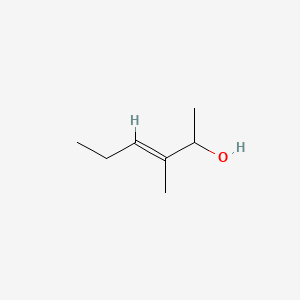
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
